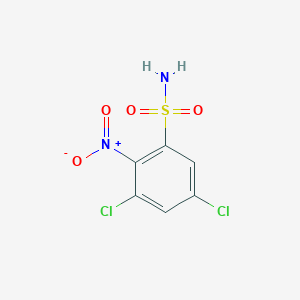
3',5'-Dichloro-2'-nitroacetophenone
Descripción general
Descripción
3,5'-Dichloro-2'-nitroacetophenone (DCNAP) is an organic compound with the molecular formula C8H5Cl2NO3. It is a white solid that is soluble in water and is used in a variety of scientific applications. DCNAP is a versatile compound with a wide range of applications, from synthesis of other compounds to its use as a chemical reagent. DCNAP has unique properties that make it an ideal choice for a variety of scientific research applications.
Mecanismo De Acción
The mechanism of action of 3',5'-Dichloro-2'-nitroacetophenone is not yet fully understood. However, it is believed that this compound acts as an electron donor, donating electrons to other molecules in the reaction. It is also believed that this compound may act as an inhibitor of certain enzymes, as well as a catalyst for certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may have some effects on the nervous system, as well as some effects on the cardiovascular system. Additionally, this compound has been shown to have some effects on the metabolism of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3',5'-Dichloro-2'-nitroacetophenone has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of reactions, and is relatively inexpensive. Additionally, this compound is soluble in water and is relatively stable. However, this compound also has some limitations. It is toxic and can be irritating to the skin, eyes, and respiratory system. Additionally, this compound is a strong oxidizing agent and can be dangerous if not handled properly.
Direcciones Futuras
The potential future applications of 3',5'-Dichloro-2'-nitroacetophenone are numerous. This compound could be used in the synthesis of more complex molecules, such as drug molecules. Additionally, this compound could be used in the study of drug metabolism and pharmacokinetics. This compound could also be used in the development of new fluorescent probes for imaging and detection of small molecules. Additionally, this compound could be used in the development of new catalysts for organic synthesis. Finally, this compound could be used in the study of the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
3',5'-Dichloro-2'-nitroacetophenone is used in a variety of scientific research applications. It has been used as a chemical reagent in organic synthesis, as a catalyst in various reactions, and as a fluorescent dye for imaging and detection. This compound has also been used in the synthesis of fluorescent probes for imaging and detection of small molecules. Additionally, this compound has been used in the synthesis of drug molecules, as well as in the study of drug metabolism and pharmacokinetics.
Propiedades
IUPAC Name |
1-(3,5-dichloro-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO3/c1-4(12)6-2-5(9)3-7(10)8(6)11(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNJEUOOJCHPNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate](/img/structure/B1412931.png)






